Furo[2,3-c]pyridine-5-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
furo[2,3-c]pyridine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3.ClH/c10-8(11)6-3-5-1-2-12-7(5)4-9-6;/h1-4H,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCSTSKLNNHLGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CN=C(C=C21)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856246 | |
| Record name | Furo[2,3-c]pyridine-5-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918789-49-8 | |
| Record name | Furo[2,3-c]pyridine-5-carboxylic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918789-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[2,3-c]pyridine-5-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-c]pyridine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with diethyl oxalate to form an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often involve the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-c]pyridine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of nucleoph
Biological Activity
Furo[2,3-c]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₈H₆ClN₁O₃
- Molecular Weight : Approximately 199.59 g/mol
- CAS Number : 918789-49-8
The compound features a fused pyridine ring system and a carboxylic acid functional group, which contribute to its unique biological properties and interactions with various biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : Studies have shown that this compound may inhibit enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. It has been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways.
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes related to pain pathways, making it a candidate for further pharmacological studies targeting pain management.
- Antimicrobial Activity : Preliminary studies suggest that furo[2,3-c]pyridine derivatives may exhibit antimicrobial properties, potentially effective against certain bacterial strains.
- Anticancer Potential : Some derivatives of furo[2,3-c]pyridine have shown antiproliferative activity against various cancer cell lines, indicating a potential role in cancer therapy.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions. The following table summarizes some common synthetic routes:
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- In Vivo Studies : Animal models have been employed to evaluate the anti-inflammatory effects of the compound. Results indicated significant reductions in inflammatory markers following treatment with furo[2,3-c]pyridine derivatives compared to controls.
- Cell Line Experiments : In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colon cancer) demonstrated that certain derivatives possess potent antiproliferative effects, with IC50 values indicating effective concentrations for inhibiting cell growth .
- Mechanistic Studies : Investigations into the mechanism of action revealed that furo[2,3-c]pyridine compounds may interact with specific receptors and enzymes involved in pain and inflammation pathways, providing insights into their therapeutic potential.
Scientific Research Applications
Synthesis and Structural Characteristics
Furo[2,3-c]pyridine derivatives are synthesized through various methods, including the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, which allows for the formation of structurally diverse tricyclic compounds. This approach has been optimized to operate at room temperature, enhancing the green aspect of the synthesis by avoiding energy-intensive processes like microwave heating .
Table 1: Synthesis Overview
| Method | Key Features |
|---|---|
| GBB Multicomponent Reaction | Room temperature synthesis, diverse products |
| Nitrosonium-mediated Diazotization | Formation of triazole derivatives |
| Regioselective Lithiation | Building blocks for complex organic syntheses |
Medicinal Chemistry Applications
The compound exhibits notable biological activity, particularly in the context of central nervous system (CNS) research. It has been investigated for its interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive functions and neuroprotection. Research indicates that derivatives of furo[2,3-c]pyridine can selectively target specific nAChR subtypes, potentially leading to drugs with fewer side effects compared to traditional nicotine-based therapies .
Case Study: CNS Activity
- Objective : Evaluate the efficacy of furo[2,3-c]pyridine derivatives on nAChRs.
- Findings : Certain derivatives showed enhanced activity on α7 nAChRs while minimizing effects on other subtypes, suggesting a pathway for developing safer CNS therapeutics.
Agrochemical Applications
In the agrochemical sector, furo[2,3-c]pyridine serves as a building block for synthesizing new agrochemicals. Its structural properties facilitate the creation of compounds that can enhance crop protection against pests and diseases. The compound's versatility allows for modifications that improve efficacy and reduce environmental impact .
Table 2: Agrochemical Applications
| Application | Description |
|---|---|
| Pesticide Development | Used as a precursor in synthesizing novel pesticides |
| Herbicide Formulations | Enhances effectiveness against specific weeds |
| Fungicide Research | Potential use in combating fungal pathogens |
Recent studies have focused on establishing structure-activity relationships for furo[2,3-c]pyridine derivatives to optimize their biological activity. The modifications at various positions on the furo[2,3-c]pyridine scaffold have shown varying degrees of potency against target pathogens and receptors. For instance, certain substituents enhance solubility and bioavailability while maintaining or improving potency against diseases like human African trypanosomiasis (HAT) .
Table 3: Structure-Activity Relationships
| Compound ID | Substituent Position | Biological Activity (pEC50) | Solubility (μM) |
|---|---|---|---|
| 19a | 3 | 5.3 | 300 |
| 19b | 5 | 5.7 | 180 |
| 19c | 7 | >5.9 | >300 |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Furopyridine Derivatives
Furo[3,2-c]pyridine-7-carboxylic Acid
- Structure : The carboxylic acid group is at position 7, and the fused oxygen atom is in the [3,2-c] orientation.
- Implications : Altered spatial arrangement compared to the [2,3-c] isomer may affect binding affinity in biological targets .
5-Chloro-2,3-dihydrofuro[2,3-c]pyridine (CAS 193605-52-6)
- Structure : Partially saturated dihydrofuran ring reduces aromaticity.
- Synthesis : Lower yields (24–36%) highlight challenges in stabilizing intermediates during hydrogenation .
Furo[2,3-c]pyridin-3(2H)-one Hydrochloride
- Structure : A ketone replaces the carboxylic acid, and the ring is partially saturated.
- Applications: Potential as a precursor for further functionalization, though reduced acidity limits salt formation .
Pyrrolo- and Pyrazolopyridine Carboxylic Acids
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10a)
- Structure : Replaces the furan oxygen with a pyrrole nitrogen.
- Synthesis : Higher yield (95%) compared to furo derivatives, likely due to nitrogen’s electron-donating effects facilitating coupling reactions .
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid (CAS 1203498-99-0)
- Structure : Chlorine at position 5 and carboxylic acid at position 3.
- Applications : Used as a medical intermediate; the chloro substituent enhances lipophilicity and metabolic stability .
5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid (HR218541)
Key Comparative Data
Q & A
Q. What documentation is required for international shipment of this compound under non-hazardous classification?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
